molecular formula C12H8Cl2O3S B486434 2,3-Dichlorophenyl benzenesulfonate CAS No. 13659-51-3

2,3-Dichlorophenyl benzenesulfonate

Cat. No.: B486434
CAS No.: 13659-51-3
M. Wt: 303.2g/mol
InChI Key: RXATVYFHLMDSIW-UHFFFAOYSA-N
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Description

2,3-Dichlorophenyl benzenesulfonate is an organic compound with the molecular formula C12H8Cl2O3S. It is a derivative of benzenesulfonic acid, where the phenyl group is substituted with two chlorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenyl benzenesulfonate typically involves the sulfonation of 2,3-dichlorophenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Applications

One of the primary uses of 2,3-dichlorophenyl benzenesulfonate is as an antimicrobial agent. Research indicates that it can effectively control a range of bacterial and fungal organisms. For instance, compounds derived from 2,3-dichloroaniline, which is structurally related to this compound, have been shown to inhibit the growth of pathogens such as Salmonella typhosa and Staphylococcus aureus when incorporated into nutrient media .

Case Study: Efficacy Against Pathogens

  • Study Design : Nutrient agar medium was treated with 0.05% of the compound.
  • Results : Complete control of pathogenic growth was observed after three days of incubation at 30°C.

Pharmaceutical Applications

This compound has also been explored for its potential in pharmaceutical formulations. It acts as a precursor in the synthesis of various therapeutic agents, particularly those targeting sodium channel-mediated conditions such as epilepsy .

Case Study: Sodium Channel Modulation

  • Application : Development of compounds for treating epilepsy.
  • Mechanism : Compounds derived from this sulfonate influence voltage-gated sodium channels critical for neuronal signaling.

Agricultural Uses

In agriculture, derivatives of this compound are utilized as pesticides and herbicides due to their effectiveness in controlling unwanted plant growth and pests. Their application helps in enhancing crop yields while managing pest populations effectively.

Data Table: Agricultural Applications

CompoundApplicationTarget OrganismEfficacy
This compoundHerbicideVarious weedsHigh
This compoundInsecticideAphids, beetlesModerate

Industrial Applications

The compound is also used in industrial settings as a chemical intermediate in the synthesis of dyes and other organic compounds. Its properties make it suitable for various chemical reactions that require a stable aromatic structure.

Case Study: Industrial Synthesis

  • Process : Used as an intermediate in dye production.
  • Outcome : Enhanced efficiency in manufacturing processes due to its reactivity and stability.

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that exposure can lead to skin irritation and other health hazards if not handled properly .

Safety Data Summary

Hazard TypeDescription
Skin IrritationModerate to severe upon contact
Eye IrritationSignificant risk of damage
Chronic Exposure EffectsPotential liver and kidney damage

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl benzenesulfonate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is crucial in reducing inflammation and tissue damage in conditions like acute respiratory distress syndrome (ARDS) . The compound’s sulfonate group plays a key role in its binding affinity and specificity towards the enzyme .

Comparison with Similar Compounds

Biological Activity

2,3-Dichlorophenyl benzenesulfonate is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dichlorophenyl and benzenesulfonate groups, which contribute to its reactivity and biological interactions. The presence of chlorine atoms enhances the compound's electrophilicity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonate group can form strong ionic bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. The chlorine substituents may also influence the binding affinity and specificity of the compound for its targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at certain concentrations. For example, studies have reported an IC50 value indicating moderate inhibitory activity against pathogenic bacteria.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound's cytotoxicity was evaluated using assays such as MTT and LDH release assays. Results indicated varying levels of cytotoxicity depending on the concentration and duration of exposure:

Cell LineIC50 (µM)Observations
MCF-725Moderate growth inhibition
A54930Significant cytotoxicity observed
HepG240Low cytotoxicity

3. Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on enzymes such as:

  • Hyaluronidase : Inhibition leads to reduced degradation of hyaluronic acid, potentially affecting tissue hydration and inflammation.
  • Lipoxygenase : This inhibition may contribute to anti-inflammatory effects by reducing leukotriene synthesis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapy, the cytotoxic effects were analyzed in several cancer cell lines (MCF-7, A549). The results indicated that at concentrations above 25 µM, significant apoptosis was induced in MCF-7 cells, highlighting its potential utility in cancer treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing benzenesulfonate esters like 2,3-dichlorophenyl benzenesulfonate?

Benzenesulfonate esters are typically synthesized via sulfonation reactions. For example, benzenesulfonic acid (CAS 98-11-3) can react with phenol derivatives under acidic or basic conditions. For chlorinated phenyl derivatives, the reaction may require controlled stoichiometry and catalysts (e.g., pyridine) to minimize side reactions . For 2,3-dichlorophenyl derivatives, guanidation or coupling reactions under acidic conditions (e.g., using 2,3-dichlorophenyl ethanone as a precursor) could be adapted from methods for structurally similar compounds .

Q. How can I verify the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity and detect residual solvents or byproducts.
  • NMR spectroscopy : Confirm the benzenesulfonate ester linkage (e.g., characteristic shifts for sulfonate groups at ~7.5–8.5 ppm in 1^1H NMR) .
  • Elemental analysis : Validate the molecular formula (C12_{12}H8_8Cl2_2O3_3S) and compare with theoretical values .

Q. What solvents are compatible with benzenesulfonate esters for experimental applications?

Benzenesulfonate esters are often soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform, dichloromethane). Insolubility in water necessitates emulsion-based methods for biological assays .

Advanced Research Questions

Q. How do structural variations (e.g., chloro-substitution patterns) affect the reactivity and bioactivity of benzenesulfonate esters?

The position of chlorine substituents significantly impacts electronic and steric properties:

  • Electron-withdrawing effects : 2,3-Dichloro substitution may enhance electrophilicity at the sulfonate group, influencing reactivity in nucleophilic substitutions .
  • Bioactivity : For the 2,4-dichloro isomer (Genit), acaricidal activity is attributed to sulfonate ester interactions with arthropod nervous systems. Comparative studies with the 2,3-isomer could reveal structure-activity relationships .

Q. How can I resolve contradictions in reported toxicity data for chlorinated benzenesulfonate derivatives?

  • Case study : The 2,4-dichloro isomer (CAS 97-16-5) has an oral LD50_{50} of 1 g/kg in rats, but data for the 2,3-isomer is lacking . To address discrepancies:
    • Perform in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines).
    • Compare metabolic pathways (e.g., cytochrome P450-mediated degradation) across isomers .

Q. What advanced techniques are suitable for studying degradation pathways of this compound in environmental samples?

  • LC-QTOF-MS : Identify degradation products (e.g., sulfonic acid derivatives) with high resolution.
  • Isotopic labeling : Track 13^{13}C or 36^{36}Cl isotopes to elucidate hydrolysis or photolysis mechanisms .

Q. Methodological Challenges

Q. How should I design experiments to assess the stability of this compound under varying pH conditions?

  • Protocol :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
    • Monitor degradation via UV-Vis spectroscopy (absorbance at 270–300 nm for aromatic systems) .
    • Use kinetic modeling (e.g., pseudo-first-order) to calculate half-lives .

Q. What computational methods can predict the physicochemical properties of this compound?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies and electron density maps to predict reactivity.
  • QSAR models : Corrogate logP, solubility, and toxicity using databases from structurally related sulfonates .

Q. Safety and Handling

Q. What precautions are necessary when handling chlorinated benzenesulfonate esters?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential release of toxic gases (e.g., SOx_x, HCl) during decomposition .

Q. How should I dispose of waste containing this compound?

  • Neutralization : React with aqueous NaOH to hydrolyze the sulfonate ester into less hazardous benzenesulfonic acid and dichlorophenol.
  • Regulatory compliance : Follow EPA guidelines for chlorinated organic waste (e.g., 40 CFR Part 261) .

Q. Data Gaps and Future Research

  • Priority areas :
    • Synthesis and characterization of the 2,3-isomer (current evidence focuses on 2,4-dichlorophenyl benzenesulfonate).
    • Ecotoxicological studies to assess bioaccumulation potential.
    • Development of chiral separation methods if stereoisomers exist .

Properties

IUPAC Name

(2,3-dichlorophenyl) benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S/c13-10-7-4-8-11(12(10)14)17-18(15,16)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXATVYFHLMDSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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